Cas no 919019-85-5 (1-{5-[(Cyclopentylamino)sulfonyl]indolinyl}-2-phenoxypropan-1-one)
![1-{5-[(Cyclopentylamino)sulfonyl]indolinyl}-2-phenoxypropan-1-one structure](https://ja.kuujia.com/scimg/cas/919019-85-5x500.png)
1-{5-[(Cyclopentylamino)sulfonyl]indolinyl}-2-phenoxypropan-1-one 化学的及び物理的性質
名前と識別子
-
- N-cyclopentyl-1-(2-phenoxypropanoyl)-2,3-dihydro-1H-indole-5-sulfonamide
- 1-{5-[(cyclopentylamino)sulfonyl]indolinyl}-2-phenoxypropan-1-one
- F3266-0509
- 919019-85-5
- AKOS016193709
- N-cyclopentyl-1-(2-phenoxypropanoyl)-2,3-dihydroindole-5-sulfonamide
- AKOS000714466
- N-cyclopentyl-1-(2-phenoxypropanoyl)indoline-5-sulfonamide
- 1-{5-[(Cyclopentylamino)sulfonyl]indolinyl}-2-phenoxypropan-1-one
-
- インチ: 1S/C22H26N2O4S/c1-16(28-19-9-3-2-4-10-19)22(25)24-14-13-17-15-20(11-12-21(17)24)29(26,27)23-18-7-5-6-8-18/h2-4,9-12,15-16,18,23H,5-8,13-14H2,1H3
- InChIKey: GGRQMKLDVGDKSJ-UHFFFAOYSA-N
- SMILES: S(C1C=CC2=C(C=1)CCN2C(C(C)OC1C=CC=CC=1)=O)(NC1CCCC1)(=O)=O
計算された属性
- 精确分子量: 414.16132849g/mol
- 同位素质量: 414.16132849g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 5
- 重原子数量: 29
- 回転可能化学結合数: 6
- 複雑さ: 665
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 3.6
- トポロジー分子極性表面積: 84.1Ų
1-{5-[(Cyclopentylamino)sulfonyl]indolinyl}-2-phenoxypropan-1-one Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F3266-0509-20μmol |
N-cyclopentyl-1-(2-phenoxypropanoyl)-2,3-dihydro-1H-indole-5-sulfonamide |
919019-85-5 | 90%+ | 20μl |
$79.0 | 2023-04-26 | |
Life Chemicals | F3266-0509-4mg |
N-cyclopentyl-1-(2-phenoxypropanoyl)-2,3-dihydro-1H-indole-5-sulfonamide |
919019-85-5 | 90%+ | 4mg |
$66.0 | 2023-04-26 | |
Life Chemicals | F3266-0509-10mg |
N-cyclopentyl-1-(2-phenoxypropanoyl)-2,3-dihydro-1H-indole-5-sulfonamide |
919019-85-5 | 90%+ | 10mg |
$79.0 | 2023-04-26 | |
Life Chemicals | F3266-0509-50mg |
N-cyclopentyl-1-(2-phenoxypropanoyl)-2,3-dihydro-1H-indole-5-sulfonamide |
919019-85-5 | 90%+ | 50mg |
$160.0 | 2023-04-26 | |
Life Chemicals | F3266-0509-10μmol |
N-cyclopentyl-1-(2-phenoxypropanoyl)-2,3-dihydro-1H-indole-5-sulfonamide |
919019-85-5 | 90%+ | 10μl |
$69.0 | 2023-04-26 | |
Life Chemicals | F3266-0509-30mg |
N-cyclopentyl-1-(2-phenoxypropanoyl)-2,3-dihydro-1H-indole-5-sulfonamide |
919019-85-5 | 90%+ | 30mg |
$119.0 | 2023-04-26 | |
Life Chemicals | F3266-0509-5mg |
N-cyclopentyl-1-(2-phenoxypropanoyl)-2,3-dihydro-1H-indole-5-sulfonamide |
919019-85-5 | 90%+ | 5mg |
$69.0 | 2023-04-26 | |
Life Chemicals | F3266-0509-40mg |
N-cyclopentyl-1-(2-phenoxypropanoyl)-2,3-dihydro-1H-indole-5-sulfonamide |
919019-85-5 | 90%+ | 40mg |
$140.0 | 2023-04-26 | |
Life Chemicals | F3266-0509-20mg |
N-cyclopentyl-1-(2-phenoxypropanoyl)-2,3-dihydro-1H-indole-5-sulfonamide |
919019-85-5 | 90%+ | 20mg |
$99.0 | 2023-04-26 | |
Life Chemicals | F3266-0509-5μmol |
N-cyclopentyl-1-(2-phenoxypropanoyl)-2,3-dihydro-1H-indole-5-sulfonamide |
919019-85-5 | 90%+ | 5μl |
$63.0 | 2023-04-26 |
1-{5-[(Cyclopentylamino)sulfonyl]indolinyl}-2-phenoxypropan-1-one 関連文献
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Masaki Okamoto,Haruka Satake,Hiroyuki Seki J. Mater. Chem. A, 2017,5, 24425-24432
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Penghui Ni,Jing Tan,Rong Li,Huawen Huang,Feng Zhang,Guo-Jun Deng RSC Adv., 2020,10, 3931-3935
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Klaudia Kaniewska,Agata Kowalczyk,Marcin Karbarz,Anna M. Nowicka Analyst, 2016,141, 5815-5821
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Liang Li,Binghan Wu,Gengnan Li,Yongsheng Li RSC Adv., 2016,6, 28904-28911
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P. Schouwink,M. B. Ley,T. R. Jensen,L'. Smrčok,R. Černý Dalton Trans., 2014,43, 7726-7733
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Georgia E. Williams,Gabriele Kociok-Köhn,Simon E. Lewis Org. Biomol. Chem., 2021,19, 2502-2511
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7. Caper tea
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Hanwen Sun,Haijing Qi Anal. Methods, 2013,5, 267-272
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Joseph R. Lovett,Matthew J. Derry,Pengcheng Yang,Fiona L. Hatton,Nicholas J. Warren,Patrick W. Fowler,Steven P. Armes Chem. Sci., 2018,9, 7138-7144
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Baobing Huang,Yuchuan Liu,Miao Xia,Jiugen Qiu,Zailai Xie Sustainable Energy Fuels, 2020,4, 559-570
1-{5-[(Cyclopentylamino)sulfonyl]indolinyl}-2-phenoxypropan-1-oneに関する追加情報
Introduction to 1-{5-[(Cyclopentylaminosulfonyl)]indolinyl}-2-phenoxypropan-1-one (CAS No. 919019-85-5)
1-{5-[(Cyclopentylaminosulfonyl)]indolinyl}-2-phenoxypropan-1-one, identified by its CAS number 919019-85-5, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to a class of molecules characterized by a unique structural framework, which includes an indoline core appended with a sulfonyl group and a phenoxypropanone moiety. The presence of these functional groups not only contributes to the compound's distinct chemical properties but also opens up a plethora of potential applications in drug discovery and development.
The Cyclopentylamino moiety in the molecular structure of 1-{5-[(Cyclopentylaminosulfonyl)]indolinyl}-2-phenoxypropan-1-one plays a crucial role in determining its pharmacological profile. The cyclopentyl group, known for its steric bulk and lipophilicity, can influence the compound's solubility, bioavailability, and interaction with biological targets. This feature makes it an attractive scaffold for designing molecules with enhanced pharmacokinetic properties. Additionally, the sulfonyl group contributes to the compound's ability to engage in hydrogen bonding interactions, which is often exploited in the design of biologically active molecules.
The indoline core is another key feature of this compound, providing a rigid aromatic system that can facilitate optimal alignment with biological targets. Indoline derivatives have been extensively studied for their potential as pharmacophores in various therapeutic areas, including central nervous system disorders, oncology, and anti-inflammatory applications. The phenoxypropanone moiety further enhances the structural complexity of the molecule, potentially contributing to its binding affinity and selectivity towards specific biological receptors.
In recent years, there has been a growing interest in exploring novel scaffolds for drug development, particularly those that combine multiple pharmacophoric elements into a single molecular entity. 1-{5-[(Cyclopentylaminosulfonyl)]indolinyl}-2-phenoxypropan-1-one exemplifies this trend, as it integrates several functional groups that are known to enhance biological activity. The combination of these features makes it a promising candidate for further investigation in medicinal chemistry.
The synthesis of 1-{5-[(Cyclopentylaminosulfonyl)]indolinyl}-2-phenoxypropan-1-one involves a multi-step process that requires careful optimization to ensure high yield and purity. The synthesis typically begins with the preparation of key intermediates such as 5-(aminosulfonyl)indoline and 2-phenoxypropanone derivatives. These intermediates are then coupled using appropriate coupling reagents to form the final product. The use of advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions, can significantly improve the efficiency and selectivity of the synthesis.
The pharmacological evaluation of 1-{5-[(Cyclopentylaminosulfonyl)]indolinyl}-2-phenoxypropan-1-one has revealed several interesting properties that make it a compelling candidate for further development. Initial studies have demonstrated its potential as an inhibitor of certain enzymes involved in inflammatory pathways. The compound's ability to interact with these enzymes suggests that it may have therapeutic applications in conditions such as rheumatoid arthritis and inflammatory bowel disease.
In addition to its anti-inflammatory potential, 1-{5-[(Cyclopentylaminosulfonyl)]indolinyl}-2-phenoxypropan-1-one has also shown promise as an anticancer agent. Preclinical studies have indicated that the compound can inhibit the growth of various cancer cell lines by interfering with critical signaling pathways involved in cell proliferation and survival. These findings highlight the compound's potential as a lead molecule for the development of novel anticancer therapies.
The structural features of 1-{5-[(Cyclopentylaminosulfonyl)]indolinyl}-2-phenoxypropan-1-one also make it an attractive candidate for further optimization using structure-based drug design approaches. High-resolution crystal structures of complexes between this compound and its target enzymes can provide valuable insights into its binding mode and interactions. These insights can then be used to guide the design of analogs with improved potency and selectivity.
The development of computational models has also played a significant role in understanding the pharmacological properties of 1-{5-[(Cyclopentylaminosulfonyl)]indolinyl}-2-phenoxypropan-1-one. Molecular docking simulations can predict how this compound interacts with biological targets at an atomic level, providing valuable information for rational drug design. Additionally, computational methods such as molecular dynamics simulations can help elucidate the dynamic behavior of the compound within biological systems.
The future prospects for 1-{5-[(< strong>Cyclopentylamino strong>)sulfonyl)]indolin y l)-2-pheno xypropa n -1-o ne are promising, with several avenues for further research and development. One key area is the exploration of new synthetic routes that could improve the efficiency and scalability of its production. Additionally, more comprehensive pharmacological studies are needed to fully characterize its therapeutic potential and identify any potential side effects or toxicities.
In conclusion, 1-{5-[(< strong>Cyclopentylamino strong>)sulfonyl)]indolin y l)-2-pheno xypropa n -1-o ne (CAS No. 919019-85-5) is a structurally complex organic compound with significant potential in pharmaceutical research and development. Its unique combination of functional groups makes it an attractive scaffold for designing molecules with enhanced biological activity. Further research is warranted to fully explore its therapeutic applications and optimize its chemical properties for clinical use.
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